Cas no 1525614-13-4 (3-(2-Chlorophenyl)butan-2-ol)
3-(2-Chlorophenyl)butan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-chlorophenyl)butan-2-ol
- AKOS015784218
- 1525614-13-4
- EN300-1247007
- Benzeneethanol, 2-chloro-α,β-dimethyl-
- 3-(2-Chlorophenyl)butan-2-ol
-
- Inchi: 1S/C10H13ClO/c1-7(8(2)12)9-5-3-4-6-10(9)11/h3-8,12H,1-2H3
- InChI Key: RYUXUHIOXIHFSX-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C(C)C(C)O
Computed Properties
- Exact Mass: 184.0654927g/mol
- Monoisotopic Mass: 184.0654927g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 1.113±0.06 g/cm3(Predicted)
- Boiling Point: 254.7±15.0 °C(Predicted)
- pka: 14.75±0.20(Predicted)
3-(2-Chlorophenyl)butan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1247007-50mg |
3-(2-chlorophenyl)butan-2-ol |
1525614-13-4 | 50mg |
$468.0 | 2023-10-02 | ||
| Enamine | EN300-1247007-100mg |
3-(2-chlorophenyl)butan-2-ol |
1525614-13-4 | 100mg |
$490.0 | 2023-10-02 | ||
| Enamine | EN300-1247007-250mg |
3-(2-chlorophenyl)butan-2-ol |
1525614-13-4 | 250mg |
$513.0 | 2023-10-02 | ||
| Enamine | EN300-1247007-500mg |
3-(2-chlorophenyl)butan-2-ol |
1525614-13-4 | 500mg |
$535.0 | 2023-10-02 | ||
| Enamine | EN300-1247007-1000mg |
3-(2-chlorophenyl)butan-2-ol |
1525614-13-4 | 1000mg |
$557.0 | 2023-10-02 | ||
| Enamine | EN300-1247007-2500mg |
3-(2-chlorophenyl)butan-2-ol |
1525614-13-4 | 2500mg |
$1089.0 | 2023-10-02 | ||
| Enamine | EN300-1247007-5000mg |
3-(2-chlorophenyl)butan-2-ol |
1525614-13-4 | 5000mg |
$1614.0 | 2023-10-02 | ||
| Enamine | EN300-1247007-10000mg |
3-(2-chlorophenyl)butan-2-ol |
1525614-13-4 | 10000mg |
$2393.0 | 2023-10-02 | ||
| Enamine | EN300-1247007-1.0g |
3-(2-chlorophenyl)butan-2-ol |
1525614-13-4 | 1g |
$0.0 | 2023-06-08 |
3-(2-Chlorophenyl)butan-2-ol Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 3-(2-Chlorophenyl)butan-2-ol
Comprehensive Overview of 3-(2-Chlorophenyl)butan-2-ol (CAS No. 1525614-13-4): Properties, Applications, and Industry Insights
3-(2-Chlorophenyl)butan-2-ol (CAS No. 1525614-13-4) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This secondary alcohol derivative, characterized by a chlorophenyl moiety, serves as a versatile intermediate in synthetic chemistry. Its molecular formula C10H13ClO and precise stereochemistry make it valuable for asymmetric synthesis, particularly in developing chiral building blocks for bioactive molecules.
Recent studies highlight the compound's relevance in addressing modern challenges like green chemistry and sustainable synthesis. Researchers are exploring its role in catalytic hydrogenation processes that minimize waste generation – a topic frequently searched in academic databases under terms like "eco-friendly chiral alcohol synthesis" or "chlorophenyl derivatives in green chemistry". The 2-chlorophenyl substitution pattern contributes to both electronic and steric effects that influence reaction pathways, making it a subject of mechanistic studies in peer-reviewed journals.
The pharmaceutical industry shows particular interest in 3-(2-Chlorophenyl)butan-2-ol as evidenced by patent filings related to drug intermediate applications. Its structural similarity to pharmacophores found in CNS-active compounds aligns with trending searches for "novel neuroactive compound synthesis" and "chlorinated aromatic alcohol derivatives". Analytical characterization techniques including HPLC purity analysis, chiral separation, and spectroscopic identification (FTIR, NMR) are commonly discussed in quality control protocols for this material.
From a commercial perspective, CAS 1525614-13-4 has seen growing demand in specialty chemical markets, with procurement specialists frequently searching for "high-purity 3-(2-Chlorophenyl)butan-2-ol suppliers" and "custom synthesis of chlorophenyl alcohols". The compound's stability profile allows for standard storage conditions (typically 2-8°C under inert atmosphere), though proper handling of its chiral center requires technical expertise to prevent racemization during processing.
Emerging applications in material science have expanded the utility of 3-(2-Chlorophenyl)butan-2-ol, particularly in the development of liquid crystal precursors and polymeric additives. This connects to popular search queries about "aromatic alcohols in advanced materials" and "chlorine-containing monomers for specialty polymers". The compound's balance of aromatic character and alcohol functionality enables unique material properties when incorporated into polymer backbones or as surface modification agents.
Regulatory aspects of CAS 1525614-13-4 remain compliant with major chemical inventories (TSCA, EINECS), making it accessible for global research applications. Quality specifications typically emphasize enantiomeric purity (>98% ee for chiral applications) and residual solvent levels, addressing common purchaser concerns reflected in search terms like "pharma-grade chlorophenyl alcohol specifications". Recent process optimization publications demonstrate improved yields through enzymatic resolution or asymmetric reduction methods.
Future research directions for 3-(2-Chlorophenyl)butan-2-ol may explore its potential in biocatalysis and continuous flow chemistry systems – two rapidly growing fields frequently searched alongside "process intensification" and "enzyme-mediated chiral synthesis". The compound's well-defined stereochemistry makes it an excellent candidate for studying structure-activity relationships in various chemical contexts, from medicinal chemistry to advanced material design.
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